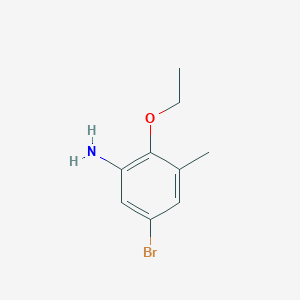

5-Bromo-2-ethoxy-3-methylaniline

Description

5-Bromo-2-ethoxy-3-methylaniline (CAS RN: 1381944-55-3) is a substituted aniline derivative with a bromine atom at position 5, an ethoxy group at position 2, and a methyl group at position 2. Its molecular formula is C₉H₁₂BrNO, and it has a molecular weight of 242.10 g/mol. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-rich aromatic ring and functional group diversity.

Properties

IUPAC Name |

5-bromo-2-ethoxy-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-3-12-9-6(2)4-7(10)5-8(9)11/h4-5H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSICKDVKFUSOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716794 | |

| Record name | 5-Bromo-2-ethoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-55-3 | |

| Record name | 5-Bromo-2-ethoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

5-Bromo-2-ethoxy-3-methylaniline is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-2-ethoxy-3-methylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Substituent Effects on Physicochemical Properties

- Ethoxy vs. Methoxy Groups : The ethoxy group in this compound increases lipophilicity compared to methoxy analogs (e.g., 5-bromo-2-methoxy-3-methylaniline), enhancing membrane permeability in biological systems. However, the larger ethoxy group may introduce steric hindrance in reactions .

- Halogen Influence: Bromine’s electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to specific positions.

Research Findings and Challenges

- Synthesis: While specific protocols for this compound are scarce, related compounds (e.g., 5-bromo-2-iodoaniline derivatives) are synthesized via Sonogashira coupling or halogenation, as seen in and .

- Stability Issues : The ethoxy group’s susceptibility to oxidation might limit the compound’s shelf life compared to methoxy or methyl-substituted analogs.

- Commercial Availability : The discontinuation of this compound () highlights a reliance on custom synthesis, whereas analogs like 3-bromo-2-ethoxy-5-fluoroaniline remain available for high-throughput applications .

Biological Activity

5-Bromo-2-ethoxy-3-methylaniline is a chemical compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H12BrN

- Molecular Weight : 227.12 g/mol

- CAS Number : 1226072-60-1

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity which is crucial for various metabolic processes in microorganisms and potentially in cancer cells.

- Cell Signaling Modulation : It has been shown to influence cell signaling pathways, which can lead to altered gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

This data suggests that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15.4 |

| HCT116 (Colon) | 10.2 |

| A549 (Lung) | 12.8 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Zhang et al. evaluated the antimicrobial effects of various substituted anilines, including this compound. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that its bromine substitution enhances its antibacterial properties.

- Anticancer Research : In a comparative study published in MDPI, the compound was tested against established anticancer drugs. It showed comparable or superior efficacy against several cancer lines, particularly in inducing apoptosis through modulation of apoptotic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability and a favorable distribution within biological systems:

- Absorption : The compound is readily absorbed when administered orally.

- Metabolism : It undergoes hepatic metabolism, yielding metabolites that may also exhibit biological activity.

- Excretion : Primarily excreted via renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.